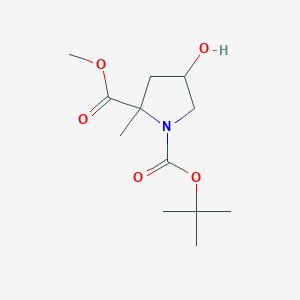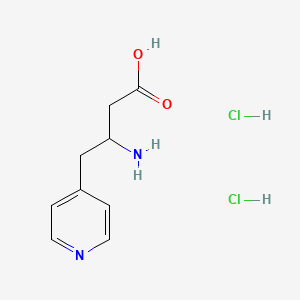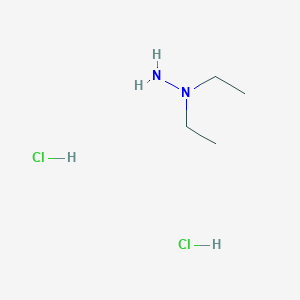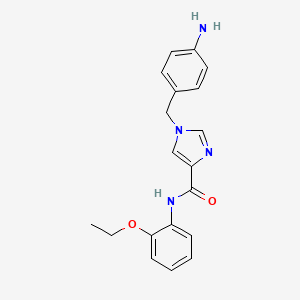![molecular formula C13H12BrNO3S B12501295 1-(8-bromo-5,5-dioxido-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzothiazin-4-yl)ethanone](/img/structure/B12501295.png)
1-(8-bromo-5,5-dioxido-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzothiazin-4-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-acetyl-12-bromo-8??-thia-2-azatricyclo[7400(2),?]trideca-1(13),6,9,11-tetraene-8,8-dione is a complex organic compound characterized by its unique tricyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-acetyl-12-bromo-8??-thia-2-azatricyclo[7.4.0.0(2),?]trideca-1(13),6,9,11-tetraene-8,8-dione typically involves a multi-step process. One efficient method involves a transition-metal-free, tandem C–N and C–O bond formation reaction. This environmentally benign approach uses easily available starting materials, including renewable levulinic acid, to form the tricyclic structure .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and sustainable practices.
Análisis De Reacciones Químicas
Types of Reactions
7-acetyl-12-bromo-8??-thia-2-azatricyclo[7.4.0.0(2),?]trideca-1(13),6,9,11-tetraene-8,8-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s reactivity and stability.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated structure.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 7-acetyl-12-bromo-8??-thia-2-azatricyclo[7.4.0.0(2),?]trideca-1(13),6,9,11-tetraene-8,8-dione is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biology, this compound can be used to study the interactions between small molecules and biological macromolecules. Its unique structure may allow it to bind to specific proteins or nucleic acids, providing insights into molecular recognition and binding affinity.
Medicine
In medicine, 7-acetyl-12-bromo-8??-thia-2-azatricyclo[7.4.0.0(2),?]trideca-1(13),6,9,11-tetraene-8,8-dione has potential applications as a drug candidate. Its unique structure may allow it to interact with specific biological targets, leading to the development of new therapeutic agents.
Industry
In industry, this compound can be used as an intermediate in the synthesis of various chemicals and materials. Its unique structure and reactivity make it a valuable component in the production of specialty chemicals.
Mecanismo De Acción
The mechanism of action of 7-acetyl-12-bromo-8??-thia-2-azatricyclo[7.4.0.0(2),?]trideca-1(13),6,9,11-tetraene-8,8-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
- 12-acetyl-8-thia-1,10-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,9,11-pentaen-13-one
- 8lambda6-thia-2,3,5,7-tetraazatricyclo[7.4.0.0,2,6]trideca-1(13),3,5,9,11-pentaene-8,8-dione
Uniqueness
Compared to similar compounds, 7-acetyl-12-bromo-8??-thia-2-azatricyclo[7.4.0.0(2),?]trideca-1(13),6,9,11-tetraene-8,8-dione stands out due to its unique combination of functional groups and tricyclic structure. This uniqueness allows it to exhibit distinct reactivity and binding properties, making it a valuable compound for various scientific and industrial applications.
Propiedades
Fórmula molecular |
C13H12BrNO3S |
|---|---|
Peso molecular |
342.21 g/mol |
Nombre IUPAC |
1-(8-bromo-5,5-dioxo-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzothiazin-4-yl)ethanone |
InChI |
InChI=1S/C13H12BrNO3S/c1-8(16)13-10-3-2-6-15(10)11-7-9(14)4-5-12(11)19(13,17)18/h4-5,7H,2-3,6H2,1H3 |
Clave InChI |
QJHLSQIFLZUTLG-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=C2CCCN2C3=C(S1(=O)=O)C=CC(=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Propyl 5-{[(4-tert-butylphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12501212.png)
![(5-(Prop-2-yn-1-yl)-1,2-diazaspiro[2.3]hex-1-en-5-yl)methanol](/img/structure/B12501223.png)


![N-(4-{[3-(trifluoromethoxy)benzyl]amino}phenyl)acetamide](/img/structure/B12501246.png)


![N~2~-[(4-bromophenyl)sulfonyl]-N~2~-(4-methylbenzyl)-N-(pyridin-2-ylmethyl)glycinamide](/img/structure/B12501260.png)
![N-(2,4-dimethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12501265.png)
![4-[2-(4-Formylphenyl)-1,2-diphenylethenyl]benzaldehyde](/img/structure/B12501267.png)
![1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-ethylthieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12501270.png)
![1-{[(2-Ethylphenyl)carbamoyl]methyl}piperidine-2-carboxylic acid](/img/structure/B12501277.png)

![17-(4-Chloro-2-nitrophenyl)-1-nitro-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B12501287.png)
